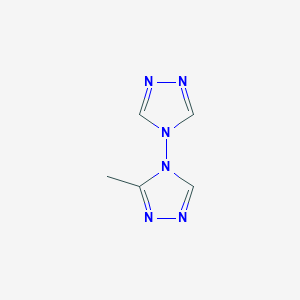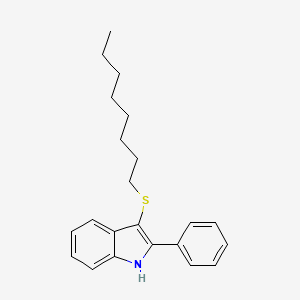![molecular formula C12H10N6O4 B14513054 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile CAS No. 62766-24-9](/img/structure/B14513054.png)
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile is a complex organic compound that features a hydrazone linkage and multiple nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in a solvent such as methanol or ethanol, often in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive nature of 2,4-dinitrophenylhydrazine .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to further nitrated products .
Wissenschaftliche Forschungsanwendungen
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile involves its ability to form stable hydrazone linkages with carbonyl compounds. This interaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone linkage . The nitro groups also play a role in stabilizing the compound and influencing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
Phenylhydrazine: Lacks the nitro groups, making it less reactive and less stable compared to 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile.
Hydrazones: General class of compounds that share the hydrazone linkage but may lack the specific nitro groups and structural features
Uniqueness
The presence of multiple nitro groups in this compound makes it particularly reactive and useful in various chemical reactions. Its ability to form stable hydrazone linkages with carbonyl compounds also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62766-24-9 |
|---|---|
Molekularformel |
C12H10N6O4 |
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
3-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]pentanedinitrile |
InChI |
InChI=1S/C12H10N6O4/c13-5-3-9(4-6-14)8-15-16-11-2-1-10(17(19)20)7-12(11)18(21)22/h1-2,7-9,16H,3-4H2 |
InChI-Schlüssel |
ZVTHOSLZHBBSCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)




![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)



![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
